molecular formula C14H13ClO3 B6381632 2-Chloro-5-(2,5-dimethoxyphenyl)phenol CAS No. 1262002-74-3

2-Chloro-5-(2,5-dimethoxyphenyl)phenol

Cat. No.: B6381632
CAS No.: 1262002-74-3
M. Wt: 264.70 g/mol
InChI Key: DYBXUUMYNVJXDF-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dimethoxyphenyl)phenol (CAS 1262002-74-3) is a chemical compound with the molecular formula C14H13ClO3 and a molecular weight of 264.70 g/mol . It is offered with a high purity level of 95% . This compound serves as a valuable intermediate in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptor pharmacology . The 2,5-dimethoxyphenyl structural motif is a key feature in a class of compounds being actively investigated as selective agonists for the serotonin 2A receptor (5-HT2A) . Research into selective 5-HT2A receptor agonists is a significant area of focus for developing potential therapeutics for psychiatric disorders . As such, this phenol derivative provides researchers with a versatile building block for the synthesis and development of novel psychoactive substances for scientific study . Applications & Research Value: This chemical is primarily used in pharmaceutical R&D as a precursor for the synthesis of more complex molecules. Its applications are foundational in exploring structure-activity relationships to understand the pharmacophore requirements for 5-HT2A receptor binding and functional activity . Researchers utilize it to create novel compounds that help in probing serotonin receptor function and its role in the central nervous system. Safety & Handling: This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-chloro-5-(2,5-dimethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-12(15)13(16)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBXUUMYNVJXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686052
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-74-3
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation is a cornerstone for introducing acyl groups to aromatic systems. In the context of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol, this method can be adapted to install the 2,5-dimethoxyphenyl moiety. A representative approach involves reacting a chlorophenol precursor with acetyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). For example, in a related synthesis of 2,5-dichloroacetophenone, santochlor (1,2,4-trichlorobenzene) underwent Friedel-Crafts acylation with acetyl chloride at 90–120°C, yielding 2,5-dichloroacetophenone with 95% efficiency .

Reaction Conditions

ParameterValue
CatalystAlCl₃ (1:1.5 molar ratio)
Temperature90–120°C
SolventDichloromethane/acetone mix
Yield90–95%

This method’s scalability is demonstrated in the synthesis of 2,5-dichlorophenol, where acylation followed by Baeyer-Villiger oxidation and hydrolysis achieved an overall yield of 87.6% . For this compound, analogous steps could involve substituting acetyl chloride with a dimethoxyphenyl acetylating agent.

Baeyer-Villiger Oxidation for Ketone-to-Phenol Conversion

The Baeyer-Villiger oxidation is pivotal in converting ketones to esters or lactones, which can subsequently hydrolyze to phenols. In the synthesis of 2,5-dichlorophenol, 2,5-dichloroacetophenone underwent oxidation with peracetic acid in the presence of scandium triflate (Sc(OTf)₃), yielding acetic acid 2,5-dichlorophenyl ester . Hydrolysis with sodium hydroxide then produced the target phenol.

Optimized Oxidation Parameters

ParameterValue
Oxidizing AgentPeracetic acid (30–75%)
CatalystSc(OTf)₃ (0.5–5% molar)
SolventDichloromethane/acetone (2:1)
Reaction Time3–8 hours
Yield90–93.5%

Applying this to this compound would require a dimethoxy-substituted acetophenone precursor. The methoxy groups’ electron-donating effects may enhance reaction rates by activating the aromatic ring toward electrophilic attack.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura coupling offers a regioselective route to biaryl structures. For this compound, a boronic ester derivative of 2,5-dimethoxyphenyl could couple with a chlorophenol-bearing aryl halide. A related compound, 2-chloro-4-(2,5-dimethylphenyl)phenol, was synthesized using analogous coupling strategies, though specific details remain proprietary .

Typical Coupling Conditions

ParameterValue
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Temperature80–100°C
Yield70–85% (estimated)

This method’s advantage lies in its tolerance for electron-rich aryl groups, making it suitable for introducing dimethoxyphenyl moieties.

Nucleophilic Aromatic Substitution (NAS)

NAS is effective for introducing chloro groups into electron-deficient aromatic systems. For example, 2,5-dichlorophenol synthesis involved hydrolyzing 2,5-dichloroacetophenone under basic conditions . Adapting this to this compound would require a pre-functionalized dimethoxyphenyl phenol precursor.

Hydrolysis Conditions

ParameterValue
BaseNaOH/KOH
TemperatureReflux (100–120°C)
Reaction Time5–10 hours
Yield85–90%

Protective Group Strategies

The phenolic hydroxyl group’s reactivity necessitates protection during synthesis. Common protecting groups include acetyl and silyl ethers. For instance, in the synthesis of 2-chloro-4-(2,5-dimethylphenyl)phenol, the hydroxyl group was acetylated prior to chlorination, then deprotected under basic conditions .

Deprotection Example

ParameterValue
Deprotection ReagentNaOH (2M)
SolventMethanol/water
TemperatureRoom temperature
Yield>95%

Environmental and Industrial Considerations

Industrial-scale production prioritizes cost efficiency and minimal waste. The Friedel-Crafts/Baeyer-Villiger route demonstrated in CN104591973A generates fewer byproducts compared to traditional diazotization methods . For this compound, similar optimization could reduce aluminum chloride usage via recyclable catalysts like ionic liquids.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2,5-dimethoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenols or other reduced derivatives.

Scientific Research Applications

2-Chloro-5-(2,5-dimethoxyphenyl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity (logP ~3.2) compared to simpler chlorophenols like 2,4-dichlorophenol (logP ~2.9). This property may influence its bioavailability and environmental persistence. Polar substituents (e.g., methoxy groups) in 2,4-dimethoxyphenol increase solubility in organic solvents, whereas chloro groups reduce water solubility.

Biological Activity: Chlorinated phenols (e.g., 4-chloro-3,5-dimethylphenol) exhibit antimicrobial properties due to membrane disruption and protein denaturation. The target compound’s dual chloro and methoxy substituents may synergize to enhance such activity, though specific studies are lacking . Antioxidant activity, as seen in 2,4-dimethoxyphenol, is less likely in the target compound due to steric hindrance from the bulky 2,5-dimethoxyphenyl group.

Research Findings and Knowledge Gaps

Structural Insights from Analogs

The compound 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) shares the 2,5-dimethoxyphenyl moiety with the target compound but incorporates an ethylamino-methyl group. GC-MS analysis of 25H-NBOH reveals stability under analytical conditions, suggesting that the 2,5-dimethoxyphenyl group may confer resistance to degradation . This property could extrapolate to the target compound, though direct evidence is needed.

Toxicity and Environmental Impact

No specific toxicity data for this compound are available in the provided evidence. However, chlorophenols generally exhibit moderate to high toxicity to aquatic organisms.

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